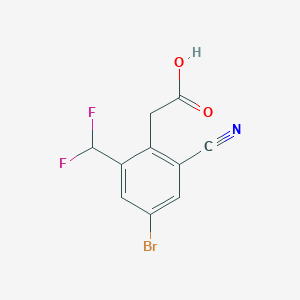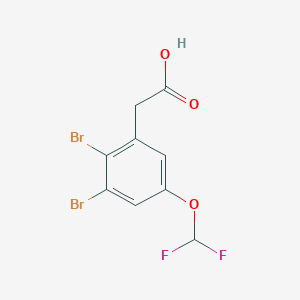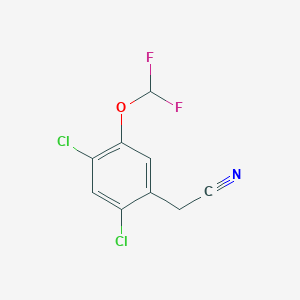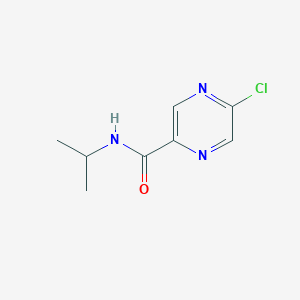
5-Chloropyrazine-2-carboxylic acid isopropylamide
Vue d'ensemble
Description
5-Chloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloropyrazine-2-carboxylic acid is characterized by a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a carboxylic acid group . The InChI code for the compound is 1S/C5H3ClN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis
5-Chloropyrazine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 158.54 .Applications De Recherche Scientifique
Anti-Tubercular Agents
5-Chloropyrazine-2-carboxylic acid isopropylamide: and its derivatives have been studied for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives have shown significant inhibitory concentrations (IC50) and are more active than the standard drug Pyrazinamide, a well-known first-line drug used in shortening tuberculosis therapy .
Antimicrobial Activity
The pyrazine derivatives, including 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide , have been synthesized and evaluated for their antimicrobial activities. These studies focus on the compound’s efficacy against a range of microbial and fungal infections, indicating its potential as a broad-spectrum antimicrobial agent.
Kinase Inhibition
Derivatives of pyrazine, such as 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide , have shown activity in kinase inhibition. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be pivotal in treating diseases like cancer. The pyrazine derivatives have been found to exhibit this activity, although the exact mechanisms are not fully understood .
Antiviral Properties
Research indicates that pyrazine derivatives may possess antiviral properties. While specific studies on 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide are limited, the broader class of pyrazine compounds has shown promise in this area, suggesting potential applications in antiviral drug development .
Antifungal Applications
Similar to their antimicrobial properties, pyrazine derivatives are also being explored for their antifungal applications. The structural features of 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide make it a candidate for the development of new antifungal agents, which could be significant given the rising concern over fungal resistance .
Bioluminescence Research
Pyrazine derivatives have been linked to bioluminescence, with compounds like coelenterazine being derived from pyrazine structures. While 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide itself may not be directly used in bioluminescence, its structural relatives contribute to understanding and harnessing this phenomenon for scientific applications .
Safety and Hazards
The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide, also known as 5-Chloropyrazine-2-carboxylic acid isopropylamide, is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in shortening TB therapy . The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s known that pyrazinamide and its derivatives exhibit their anti-tubercular activity by inhibiting the growth of mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacteria, thus exhibiting its anti-tubercular activity .
Propriétés
IUPAC Name |
5-chloro-N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5(2)12-8(13)6-3-11-7(9)4-10-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYWYDGRLGOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

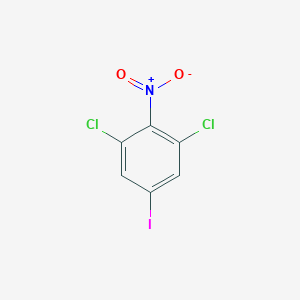
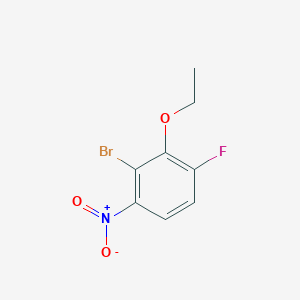
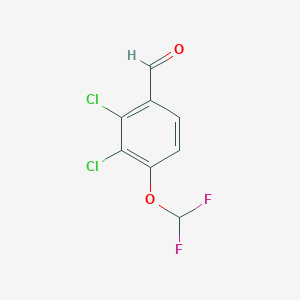
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
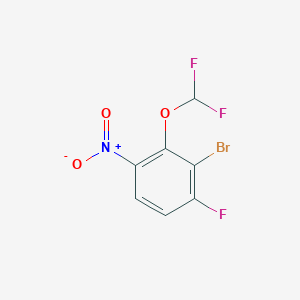

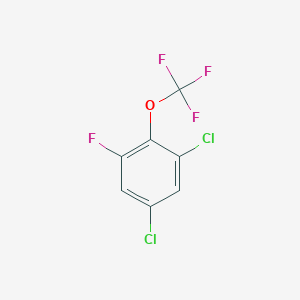
![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
